Cas no 2227896-58-2 (4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one)

4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- EN300-1633128
- 4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one
- 2227896-58-2
- 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one
-
- インチ: 1S/C11H16N4O/c1-2-3-15-10(16)4-9(12)11(15)8-5-13-7-14-6-8/h5-7,9,11H,2-4,12H2,1H3/t9-,11+/m0/s1
- InChIKey: UDSCCKPSESJKFX-GXSJLCMTSA-N
- ほほえんだ: O=C1C[C@@H]([C@@H](C2=CN=CN=C2)N1CCC)N
計算された属性
- せいみつぶんしりょう: 220.13241115g/mol
- どういたいしつりょう: 220.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1633128-1.0g |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 1.0g |
$842.0 | 2023-07-10 | ||
Enamine | EN300-1633128-0.1g |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 0.1g |
$741.0 | 2023-07-10 | ||
Enamine | EN300-1633128-50mg |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 50mg |
$1068.0 | 2023-09-22 | ||
Enamine | EN300-1633128-0.05g |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 0.05g |
$707.0 | 2023-07-10 | ||
Enamine | EN300-1633128-10.0g |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 10.0g |
$3622.0 | 2023-07-10 | ||
Enamine | EN300-1633128-500mg |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 500mg |
$1221.0 | 2023-09-22 | ||
Enamine | EN300-1633128-0.5g |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 0.5g |
$809.0 | 2023-07-10 | ||
Enamine | EN300-1633128-0.25g |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 0.25g |
$774.0 | 2023-07-10 | ||
Enamine | EN300-1633128-5.0g |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 5.0g |
$2443.0 | 2023-07-10 | ||
Enamine | EN300-1633128-250mg |
4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one |
2227896-58-2 | 250mg |
$1170.0 | 2023-09-22 |
4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-oneに関する追加情報
Introduction to 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one (CAS No. 2227896-58-2)
4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one, with the CAS number 2227896-58-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one make it a promising candidate for various drug discovery and development efforts.
The chemical structure of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one consists of a pyrrolidinone core substituted with an amino group, a propyl chain, and a pyrimidine moiety. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity. The pyrimidine ring, in particular, is a common motif in many bioactive molecules, including nucleosides and nucleotides, which are essential components of DNA and RNA.
Recent studies have highlighted the potential of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress, both of which are key factors in neurodegenerative diseases.
In addition to its neuroprotective properties, 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one has also been investigated for its anti-inflammatory and analgesic effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation and pain in animal models. These findings suggest that it may have potential applications in the management of chronic inflammatory conditions such as arthritis and other autoimmune disorders.
The pharmacokinetic profile of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one has been extensively studied to understand its behavior in biological systems. Data from these studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and exhibits good bioavailability. Furthermore, it has been shown to have a reasonable half-life, allowing for once-daily dosing regimens in clinical settings.
Toxicity studies on 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one have revealed that it is generally well-tolerated at therapeutic doses. No significant adverse effects were observed in preclinical models, which is a promising sign for its safety profile. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The synthetic route for the preparation of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the pyrrolidinone core, introduction of the amino group, and attachment of the pyrimidine moiety. Advanced synthetic techniques and catalysts have been employed to streamline the process and reduce production costs.
In conclusion, 4-Amino-1-propyl-5-(pyrimidin-5-y l)pyrrolidin - 2 - one (CAS No . 2 2 2 7 8 9 6 - 5 8 - 2 ) strong > represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for future clinical use. As more data becomes available from clinical trials, it is expected that this compound will play a significant role in advancing the treatment options for various diseases.
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